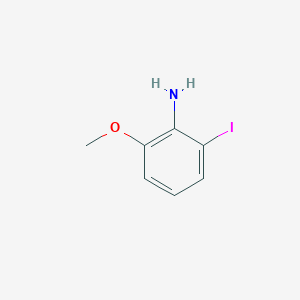

2-Iodo-6-methoxyaniline

Description

Significance in Advanced Organic Synthesis

The strategic placement of the iodo, methoxy (B1213986), and amino groups makes 2-Iodo-6-methoxyaniline a valuable precursor in advanced organic synthesis, particularly in the construction of complex, biologically significant molecules. Its primary role is as a key starting material in palladium-catalyzed reactions designed to build intricate molecular architectures.

A significant application is in the asymmetric synthesis of non-natural amino acids, such as optically pure 6-methoxy-D-tryptophan. researchgate.net This tryptophan analogue is a crucial component for the total synthesis of various ring-A oxygenated indole (B1671886) alkaloids. researchgate.net In these synthetic pathways, this compound is coupled with other functionalized molecules, such as a propargyl-functionalized Schöllkopf chiral auxiliary, under palladium catalysis. researchgate.netmdpi.com This initial coupling is a critical step that sets the stage for subsequent cyclization and elaboration into the final complex target molecule. researchgate.net The ability to use this compound on a large scale (over 300 grams has been reported) underscores its practicality and importance in synthetic campaigns aimed at producing substantial quantities of complex natural products. researchgate.net

Role in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, particularly indoles, is a cornerstone of medicinal chemistry and natural product synthesis. nih.gov this compound is an exemplary reagent for the construction of the 6-methoxyindole (B132359) core, a common motif in many biologically active alkaloids. researchgate.netnih.govchim.it

The Larock heteroannulation is a powerful palladium-catalyzed reaction that is frequently employed for this purpose. ub.edu In this reaction, an o-iodoaniline is coupled with an alkyne to form a 2,3-disubstituted indole in a single, regioselective step. ub.edu Research has shown that this compound undergoes Larock heteroannulation with functionalized internal alkynes to regiospecifically generate 6-methoxyindole derivatives. researchgate.netnih.gov For instance, its reaction with a propargyl-substituted Schöllkopf chiral auxiliary leads directly to a protected 6-methoxy-tryptophan derivative, which can then be elaborated into various alkaloids like (+)-12-methoxy-Na-methylvellosimine and (+)-12-methoxyaffinisine. mdpi.comnih.gov

More broadly, the Sonogashira reaction, another palladium-catalyzed cross-coupling of aryl halides with terminal alkynes, is a foundational method for preparing the precursors to indoles from o-iodoanilines. nih.govbohrium.comjst.go.jpnih.govorganic-chemistry.org The resulting o-(1-alkynyl)anilines can then undergo cyclization to form the indole ring. bohrium.comnih.govorganic-chemistry.org The reliability of these methods with iodoaniline substrates makes this compound a predictable and effective building block for accessing a specific class of substituted indoles.

Context within Anilines and Iodoanilines in Chemical Literature

Anilines are a fundamental class of organic compounds, serving as precursors to a vast array of materials and chemicals, including dyes, polymers, pharmaceuticals, and agrochemicals. bloomtechz.comgeeksforgeeks.orgwikipedia.orgalbany.edu The amino group on the aromatic ring makes anilines highly reactive in electrophilic aromatic substitution and allows for conversion into diazonium salts, which are versatile intermediates. bloomtechz.comgeeksforgeeks.org

Iodoanilines, a sub-class of anilines, are particularly valued in modern organic synthesis due to the reactivity of the carbon-iodine bond. nih.gov The C-I bond is susceptible to oxidative addition with transition metal catalysts, most notably palladium, making iodoanilines excellent substrates for cross-coupling reactions like the Sonogashira, Suzuki, Heck, and Buchwald-Hartwig reactions. bohrium.comnih.govnih.gov These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, which is essential for building molecular complexity. nih.gov For example, o-iodoanilines are widely used as precursors for synthesizing carbazoles and other fused heterocyclic systems through sequential N-arylation and intramolecular cyclization. nih.gov

Beyond small-molecule synthesis, iodoanilines also find application in materials science. For instance, 2-iodoaniline (B362364) has been used in multicomponent tandem polymerization reactions with CS2 and various amines to create functional polybenzothiazoles, a type of sulfur-containing polymer. rsc.orgrsc.org Other research has explored the use of iodoanilines to create organometallic molybdenum complexes that can catalyze the ring-opening polymerization of ε-caprolactone. mdpi.com

Therefore, this compound is a specialized reagent that combines the foundational reactivity of the aniline (B41778) scaffold with the versatile coupling capabilities of an aryl iodide. The additional methoxy group further modulates its electronic properties, providing a building block that is tailored for specific and strategic applications, most notably in the regioselective synthesis of complex indole alkaloids. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-6-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEPYLCHSWMRLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464102 | |

| Record name | 2-iodo-6-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354574-31-5 | |

| Record name | 2-Iodo-6-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354574-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-iodo-6-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-6-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Iodo 6 Methoxyaniline and Analogues

Direct Iodination Strategies

Direct iodination involves the introduction of an iodine atom onto a pre-existing methoxyaniline or a related aromatic core. The success of these strategies hinges on controlling the regioselectivity of the electrophilic substitution.

Iodination of Methoxyaniline Precursors

The direct electrophilic iodination of methoxyaniline precursors is a primary route for synthesizing iodo-substituted anilines. However, molecular iodine (I₂) is a relatively weak electrophile and often requires activation to react with aromatic rings, even those activated by electron-donating groups like amino and methoxy (B1213986) substituents. acsgcipr.org Various reagents and conditions have been developed to facilitate this transformation. The regiochemical outcome is dictated by the directing effects of the substituents already present on the aromatic ring. Both the amino (-NH₂) and methoxy (-OCH₃) groups are ortho-, para-directing activators. In a precursor like 2-methoxyaniline, these directing effects would favor iodination at positions 4 and 6. Achieving selective iodination at the 2-position of a 6-methoxyaniline (or the 6-position of a 2-methoxyaniline) can be challenging due to steric hindrance and the strong directing influence of the existing groups to other positions.

Transition-Metal-Free and Base-Free Decarboxylative Iodination Approaches

A highly effective and regioselective method for synthesizing 2-iodoanilines, including 2-iodo-6-methoxyaniline, is through the decarboxylative iodination of anthranilic acid derivatives. rsc.org This approach avoids the use of transition metals and external bases, offering a cleaner reaction profile. rsc.org The synthesis of this compound has been specifically demonstrated using this method, starting from 2-amino-6-methoxybenzoic acid. rsc.org The reaction proceeds by heating the anthranilic acid precursor with potassium iodide (KI) and iodine (I₂) in a solvent like acetonitrile (B52724) under an oxygen atmosphere. rsc.orgrsc.org This process is scalable and shows high tolerance for various functional groups. rsc.org The reaction is believed to involve a radical pathway. rsc.org

This method provides a direct route to ortho-iodoanilines, a structural motif that can be difficult to access through direct electrophilic substitution of anilines due to regioselectivity issues. nih.govacs.org

| Starting Material | Product | Reagents & Conditions | Yield |

|---|---|---|---|

| 2-Amino-6-methoxybenzoic acid | This compound | I₂, KI, O₂ (10 bar), CH₃CN, 180 °C, 4 h | 62% |

| 2-Amino-4-bromobenzoic acid | 4-Bromo-2-iodoaniline | I₂, KI, O₂ (10 bar), CH₃CN, 180 °C, 4 h | 70% |

| 2-Amino-3-methylbenzoic acid | 2-Iodo-3-methylaniline | I₂, KI, O₂ (10 bar), CH₃CN, 180 °C, 4 h | 78% |

| 2-Amino-6-fluorobenzoic acid | 2-Fluoro-6-iodoaniline | I₂, KI, O₂ (10 bar), CH₃CN, 180 °C, 4 h | 55% |

Regioselective Iodination Techniques

Achieving regioselectivity in the direct iodination of aromatic compounds is a significant challenge. For substrates like anilines and anisoles, most iodination reagents exhibit a strong preference for para-substitution. nih.gov However, specific reagent systems have been developed to influence the position of iodination. The use of silver salts, such as silver sulfate (B86663) (Ag₂SO₄), in combination with iodine can provide access to iodoarenes that are valuable synthetic intermediates. nih.govuky.edu For example, the iodination of phenols and anilines with a 3,5-dichloro substitution pattern using Ag₂SO₄/I₂ preferentially yields the ortho- and para-iodinated products, respectively. uky.edu The choice of solvent and the specific silver salt (e.g., AgSbF₆, AgBF₄) can further influence the yield and regioselectivity. uky.edu While most reagents favor para-iodination, systems like AgSbF₆/I₂ have been shown to afford ortho-iodinated phenols in high yield with only trace amounts of the para product detected. uky.edu

| Reagent System | Solvent | Ortho:Para Ratio | Total Yield (ortho + para) |

|---|---|---|---|

| NIS/PTSA | DCM | ~1:3 | 57% |

| Ag₂SO₄/I₂ | n-hexane | ~1:1 | 90% |

| AgSbF₆/I₂ | DCM | >20:1 | 82% |

| AgPF₆/I₂ | DCM | ~6:1 | 75% |

Multi-step Synthetic Routes

Multi-step syntheses allow for the controlled construction of the target molecule, often providing unambiguous access to specific isomers that are difficult to obtain via direct substitution.

Synthesis from Related Aromatic Compounds

This compound and its analogues can be prepared from other aromatic compounds through a sequence of reactions. A common strategy involves starting with a nitroaromatic compound, which can be iodinated and then subsequently reduced to the corresponding aniline (B41778). For instance, a related compound like 2-iodo-3,4,5-trimethoxyaniline can be synthesized from the corresponding 2-iodo-3,4,5-trimethoxybenzoic acid. This transformation involves the conversion of a carboxylic acid to an amine, which can be achieved via reactions like the Curtius rearrangement.

Another general approach involves the synthesis of a substituted aniline from a precursor that does not yet contain the amino group. For example, iodinated phenols or anisoles can be nitrated, followed by reduction of the nitro group to an amine. This sequence allows for precise control over the substitution pattern.

Preparations Involving Diazotization

The Sandmeyer reaction is a classical and highly reliable method for introducing a variety of substituents, including iodine, onto an aromatic ring by replacing a primary amino group. wikipedia.orgorganic-chemistry.org The process involves two main steps: the diazotization of a primary aromatic amine, followed by the displacement of the resulting diazonium salt. organic-chemistry.org

First, the precursor aniline (e.g., 2-methoxyaniline) is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (like HCl or H₂SO₄) at low temperatures, to form an arenediazonium salt. organic-chemistry.org In the second step, this diazonium salt is treated with an iodide source, most commonly potassium iodide (KI). tpu.rustackexchange.com Unlike Sandmeyer reactions for chlorination or bromination, the iodination step does not typically require a copper(I) catalyst. wikipedia.orgstackexchange.com The iodide ion itself is sufficiently nucleophilic to displace the diazonium group, which is released as nitrogen gas (N₂), a thermodynamically favorable process. stackexchange.com

This method is broadly applicable to a wide range of substituted anilines and offers a powerful tool for producing iodoarenes with a defined substitution pattern that is determined by the structure of the starting aniline. tpu.runih.gov

| Starting Amine | Iodinating Agent | Conditions | Yield |

|---|---|---|---|

| Aniline | KI | Reusable polymer, p-TsOH, H₂O, rt | 92% |

| 4-Bromoaniline | KI | Reusable polymer, p-TsOH, H₂O, rt | 95% |

| 4-Nitroaniline | KI | Reusable polymer, p-TsOH, H₂O, rt | 97% |

| 2-Aminobenzoic acid | KI | Reusable polymer, p-TsOH, H₂O, rt | 90% |

Advanced Synthetic Techniques

Modern organic synthesis leverages powerful catalytic systems to construct complex molecular architectures efficiently. For a versatile building block like this compound, these advanced techniques open pathways to a wide range of heterocyclic compounds.

Palladium-Mediated Heteroannulation Reactions

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, and its application in heteroannulation reactions provides a direct route to heterocyclic systems. ub.edu The Larock indole (B1671886) synthesis, a prominent example, involves the palladium-catalyzed reaction of a 2-iodoaniline (B362364) with a substituted alkyne to produce 2,3-disubstituted indoles. ub.edu This reaction demonstrates high regioselectivity, typically placing the bulkier substituent of the alkyne at the 2-position of the indole ring. ub.edu

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the 2-iodoaniline, followed by alkyne insertion, and subsequent intramolecular cyclization to form the indole scaffold. rsc.org These reactions have been extended beyond indole synthesis to create other important heterocycles. For instance, palladium-catalyzed carbonylative coupling of 2-iodoanilines with terminal alkynes is a versatile method for synthesizing 4-quinolones. mdpi.com The scope of these reactions is broad, tolerating a variety of functional groups on both the aniline and the coupling partner, making it a powerful tool for building molecular complexity. nih.gov

Cascade Reactions for Indole and Tryptophan Analogues

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. iitj.ac.inrsc.org This strategy aligns with the principles of green chemistry by reducing solvent waste, purification steps, and reaction time. iitj.ac.in

The use of 2-iodoaniline derivatives in cascade reactions is a powerful approach for the rapid assembly of complex indole-containing structures. iitj.ac.in For example, a one-pot cascade reaction using copper and palladium catalysis can convert 2-iodoanilines and phenols into borylated indoles and benzofurans. rsc.org This process involves a Sonogashira coupling followed by an in-situ cyclization. rsc.org

These methodologies have been applied to the synthesis of highly functionalized and biologically relevant molecules, including tryptophan analogues. In a notable total synthesis of ohmyungsamycins A and B, a key step involved the reaction of 2-iodo-3-methoxyaniline (B1590050) with a complex aldehyde-bearing peptide to construct an unusual 4-methoxy-tryptophan unit. chim.it This highlights the utility of iodoaniline precursors in building intricate natural product scaffolds through carefully designed reaction sequences. chim.it The development of such cascade processes is crucial for accessing structurally diverse natural products and their analogues for biological evaluation. iitj.ac.innih.govrsc.org

Convergent Synthesis Approaches

The compound this compound is an ideal building block for convergent synthetic strategies. Its pre-installed methoxy, iodo, and amino functionalities allow it to serve as a versatile scaffold. The iodo group provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the amino group can be used for cyclization or further functionalization.

Ullmann Coupling and its Variants

The Ullmann reaction, traditionally a copper-mediated coupling of two aryl halides to form a biaryl, has evolved significantly since its discovery. wikipedia.orgbyjus.com The classic conditions required harsh temperatures (often over 200°C) and stoichiometric amounts of copper, which limited its scope and produced significant waste. wikipedia.orgbyjus.com

Modern variants have dramatically improved the utility of this transformation. The Ullmann condensation, or Ullmann-type reaction, refers to the copper-promoted synthesis of aryl ethers, aryl thioethers, and aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org The introduction of ligands such as diamines, amino acids, and 1,3-diketones has led to the development of catalytic systems that operate under much milder conditions. researchgate.net

Furthermore, palladium and nickel catalysts have also been shown to be effective for Ullmann-type couplings, expanding the substrate scope and rendering the reaction conditions more moderate. wikipedia.orglscollege.ac.in These modern protocols allow for the coupling of aryl halides like this compound with a wide range of nucleophiles (alcohols, amines, thiols) to form C-O, C-N, and C-S bonds, respectively. While often replaced by palladium-catalyzed reactions like the Buchwald-Hartwig amination, modern Ullmann couplings remain a valuable tool, particularly in industrial applications where the lower cost of copper is an advantage. wikipedia.orgresearchgate.net

| Technique | Key Catalyst/Reagent | Primary Transformation | Example Application |

|---|---|---|---|

| Pd-Mediated Heteroannulation | Pd(0) complexes (e.g., Pd(OAc)₂) | Formation of heterocyclic rings | Larock indole synthesis from 2-iodoanilines and alkynes ub.edu |

| Cascade Reactions | Multi-catalytic systems (e.g., Cu/Pd) | Multiple bond formations in one pot | Synthesis of borylated indoles from 2-iodoanilines rsc.org |

| Convergent Synthesis | Building blocks with reactive handles (e.g., C-I) | Coupling of complex fragments late-stage | Synthesis of Tryptophan derivatives chim.it |

| Ullmann Coupling | Cu, Pd, or Ni catalysts with ligands | Formation of C-C, C-N, C-O, C-S bonds | Synthesis of N-aryl and O-aryl compounds from aryl halides wikipedia.orgresearchgate.net |

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of anilines and their derivatives, there is a significant push towards more environmentally benign methodologies.

Traditional methods for synthesizing anilines often rely on the reduction of nitroarenes using stoichiometric metal reagents or high-pressure hydrogenation, which can be energy-intensive and generate waste. acs.orgspecchemonline.com A key green chemistry approach is the development of catalytic processes that operate under milder conditions and utilize more sustainable reagents.

Electrosynthesis has emerged as a promising green alternative. specchemonline.com The electrochemical reduction of nitroarenes to anilines can be performed at room temperature and pressure in aqueous media, powered by renewable electricity. nih.govspecchemonline.com This method avoids the need for hazardous hydrogen gas and can achieve high yields and selectivity, even for substrates with sensitive functional groups that are incompatible with traditional reduction methods. nih.govspecchemonline.com

Other green considerations include:

Solvent Choice : Minimizing the use of volatile and toxic organic solvents is crucial. Research into solvent-free reactions or the use of greener solvents like water or ionic liquids is an active area. mdpi.com

Atom Economy : Designing synthetic routes, such as cascade reactions, that maximize the incorporation of all materials used in the process into the final product is a core principle. iitj.ac.in

Catalyst Reusability : The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times reduces waste and cost. researchgate.net

By embracing these principles, the synthesis of important chemical intermediates like this compound can be made more sustainable and environmentally responsible.

Atom Economy and Waste Minimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chemrxiv.org The ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts. rsc.org In the synthesis of this compound and its analogues, achieving high atom economy is a key objective to reduce waste and enhance sustainability.

Traditional iodination methods often suffer from poor atom economy. For instance, using molecular iodine (I₂) directly in electrophilic aromatic substitution results in the loss of one iodine atom as iodide in a byproduct (e.g., HI), effectively halving the potential atom economy of the expensive iodine reagent. To overcome this, methods have been developed that utilize an oxidizing agent to convert the iodide byproduct back into an electrophilic iodine species, thus incorporating both iodine atoms into the product. This approach can theoretically achieve 100% iodine atom economy. organic-chemistry.org

One strategy involves the in-situ generation of acetyl hypoiodite (B1233010) (CH₃CO₂I) from the oxidation of molecular iodine with (diacetoxyiodo)benzene (B116549) (DAIB). This method allows for the conversion of both iodine atoms into the reactive I⁺ species, which can then be used for the co-iodination of alkenes, demonstrating a path to full iodine atom economy. organic-chemistry.org While applied to alkenes, this principle can be extended to the iodination of aromatic systems.

Another critical metric for evaluating the environmental impact of a synthetic process is the E-factor (Environmental Factor), which is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor signifies a more environmentally friendly process with less waste. rsc.org For example, a waste-minimized protocol for the synthesis of iodinated hexa-aryl borazines reported an E-factor of 2.79, highlighting a significant reduction in waste compared to traditional methods. rsc.orgresearchgate.net Such metric-oriented designs are crucial for developing sustainable protocols for compounds like this compound.

Table 1: Comparison of Iodination Strategies based on Green Chemistry Metrics

| Iodination Strategy | Oxidizing Agent/System | Theoretical Iodine Atom Economy | Waste Profile | Key Findings & Citations |

| Classical Iodination | None (Direct I₂) | 50% | Stoichiometric amount of HI or iodide salt byproduct. | Inefficient use of iodine reagent. |

| Oxidative Iodination | (Diacetoxyiodo)benzene (DAIB) | Up to 100% | Byproducts from the oxidant (e.g., iodobenzene). | Both atoms of I₂ are utilized as an electrophilic source. organic-chemistry.org |

| Catalytic Iodination | Laccase / O₂ | High | Water is the primary byproduct. | Enzymatic catalysis offers a sustainable route. researchgate.net |

| Decarboxylative Iodination | O₂ | Not specified | CO₂ is the main byproduct from the starting material. | A transition-metal-free method for synthesizing 2-iodoanilines. rsc.org |

Use of Environmentally Benign Reagents and Solvents

The selection of reagents and solvents plays a pivotal role in the environmental footprint of a chemical synthesis. Green chemistry encourages the use of non-toxic, renewable, and recyclable materials. nih.gov

Benign Reagents: The development of catalytic systems is a cornerstone of green synthesis. For instance, enzyme-catalyzed reactions offer high selectivity under mild conditions. A sustainable method for the iodination of p-substituted phenols has been developed using a laccase enzyme with potassium iodide (KI) as the iodine source and aerial oxygen as the terminal oxidant, with water as the only significant byproduct. researchgate.net This biocatalytic approach avoids the need for harsh and stoichiometric chemical oxidants.

For related halogenations, such as the bromination of 4-methoxyaniline, systems using metal bromides (like NaBr) with hydrogen peroxide (H₂O₂) as the oxidant are considered greener alternatives to elemental bromine. These systems exhibit high atom economy and avoid the use of highly corrosive and hazardous reagents. Similar strategies can be envisioned for iodination, using an iodide salt with a green oxidant.

Recyclable catalysts, such as those immobilized on magnetic nanoparticles, also represent a significant advancement. researchgate.net Although demonstrated for iodoarene-catalyzed oxidations, the principle of using magnetically recoverable catalysts can be applied to iodination reactions, simplifying product purification and allowing for catalyst reuse, which minimizes waste. mdpi.comnih.gov

Benign Solvents: A major source of waste in chemical processes comes from volatile organic solvents (VOCs), which are often toxic and difficult to recycle. Therefore, replacing them with greener alternatives is a priority.

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. Its use in organic reactions is highly desirable. Iodine-catalyzed reactions, such as the synthesis of 9-sulfenylphenanthrenes, have been successfully performed in water, demonstrating its feasibility as a medium for related transformations. rsc.org

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are considered potential green solvents due to their negligible vapor pressure, high thermal stability, and tunable properties. mdpi.comlongdom.org They have been investigated as media for various organic reactions, including the synthesis of aniline derivatives. researchgate.net Furthermore, certain ILs can be bio-based, enhancing their sustainability profile. mdpi.com

Solvent-free Conditions: The most ideal green chemistry approach is to eliminate the solvent entirely. "Solvent-free" or solid-state reactions, often facilitated by techniques like ball-milling, can significantly reduce waste and energy consumption. nih.gov A mechanochemical iodination of hexa-aryl borazines using N-iodosuccinimide (NIS) under solvent-free conditions has been reported, showcasing a waste-minimized approach. researchgate.net

A specific route to this compound has been reported via a transition-metal-free and base-free decarboxylative iodination of 2-amino-3-methoxybenzoic acid. The reaction uses iodine (I₂) and potassium iodide (KI) in acetonitrile under an oxygen atmosphere, yielding the product. rsc.org While acetonitrile is not the greenest solvent, the methodology avoids transition metal catalysts and harsh bases, representing a step towards a cleaner synthesis. Future improvements could focus on replacing acetonitrile with a more benign solvent.

Reactivity and Transformation of 2 Iodo 6 Methoxyaniline

Carbon-Carbon Coupling Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular skeletons from simpler precursors. 2-Iodo-6-methoxyaniline serves as an excellent substrate for several palladium-catalyzed cross-coupling reactions, facilitating the introduction of diverse carbon-based functionalities.

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. researchgate.net This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found widespread use in the synthesis of natural products, pharmaceuticals, and advanced materials. researchgate.netlibretexts.org

In the context of this compound, the Sonogashira coupling allows for the introduction of an alkyne moiety at the 2-position of the aniline (B41778) ring. This transformation is a key step in the synthesis of various heterocyclic compounds. For instance, the coupling of this compound with terminal alkynes, followed by an intramolecular cyclization, provides a direct route to substituted indoles, a privileged scaffold in medicinal chemistry. organic-chemistry.org

Recent advancements in Sonogashira coupling have focused on the development of more sustainable and cost-effective catalytic systems. nih.gov Copper-catalyzed, palladium-free Sonogashira reactions have emerged as a viable alternative, offering economic and environmental benefits by eliminating the need for expensive and toxic palladium catalysts. organic-chemistry.orgnih.gov

Table 1: Examples of Sonogashira Coupling Reactions with 2-Iodoaniline (B362364) Derivatives

| Aryl Halide | Alkyne | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-Iodoaniline | Phenylacetylene | (PPh₃)₂CuBH₄ | 2-(Phenylethynyl)aniline | >99 | organic-chemistry.org |

This table is illustrative and based on reactions with a similar substrate, o-iodoaniline, to demonstrate the utility of the Sonogashira reaction.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orglibretexts.org This reaction is a versatile tool for the synthesis of substituted alkenes and has been widely applied in both academic and industrial settings. wikipedia.orgresearchgate.net

This compound can readily participate in Heck-type coupling reactions, allowing for the introduction of vinyl groups at the 2-position. The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. wikipedia.orguwindsor.ca The stereoselectivity of the Heck reaction is a key feature, often yielding the trans isomer with high selectivity. organic-chemistry.org

The scope of the Heck reaction has been expanded to include a wide range of substrates and catalysts, including phosphine-free systems and reactions in environmentally benign solvents like water. organic-chemistry.org

Beyond Sonogashira and Heck couplings, this compound is a suitable partner in a variety of other palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis by providing efficient methods for the construction of C-C bonds. nih.govyoutube.com The general mechanism for many of these reactions involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

The Suzuki-Miyaura coupling, which couples an organoboron compound with a halide, and the Stille coupling, which utilizes organotin reagents, are prominent examples. youtube.com These reactions allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups onto the aniline scaffold. The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. nih.gov The development of well-defined Pd(II) precatalysts has simplified the application of these reactions and allowed for more consistent results. nih.gov

Carbon-Nitrogen Bond Formation Reactions

The formation of carbon-nitrogen bonds is of fundamental importance in the synthesis of a vast number of biologically active molecules and functional materials. divyarasayan.orgnptel.ac.inresearchgate.net this compound can be a key participant in reactions that form new C-N bonds, either through the reactivity of its amino group or through transformations that involve the carbon-iodine bond.

Aminocyclization cascades represent a powerful strategy for the rapid construction of complex nitrogen-containing heterocycles from simple starting materials. These reactions often involve an initial C-C or C-N bond-forming event, followed by one or more intramolecular cyclizations.

While direct examples involving this compound are specific, the principles can be inferred from related chemistries. For instance, the product of a Sonogashira coupling of an o-iodoaniline can undergo a subsequent intramolecular cyclization to form an indole (B1671886). organic-chemistry.org This type of sequential reaction, where an initial palladium-catalyzed coupling is followed by a cyclization, is a common strategy in heterocyclic synthesis. Amine-promoted cyclization-replacement cascade reactions of related substrates can lead to the formation of diverse heterocyclic structures. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become one of the most widely used methods for the synthesis of anilines and other N-aryl compounds due to its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org

While this compound itself is an amine, its aryl iodide functionality can react with other amines in a Buchwald-Hartwig amination. This would result in the formation of a diamine derivative. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org The choice of ligand is critical to the success of the reaction, with sterically hindered and electron-rich phosphines often providing the best results. libretexts.org

Table 2: Key Features of Buchwald-Hartwig Amination

| Feature | Description |

|---|---|

| Catalyst | Typically a palladium(0) or palladium(II) precursor. libretexts.org |

| Ligands | Bulky, electron-rich phosphine ligands are commonly used. libretexts.org |

| Base | A strong, non-nucleophilic base such as sodium tert-butoxide is often required. researchgate.net |

| Substrate Scope | A wide range of aryl halides and amines can be coupled. wikipedia.org |

The development of this reaction has significantly streamlined the synthesis of complex molecules containing C-N bonds. nih.gov

Electrophilic Aromatic Substitution Reactions (Implicit from Iodoaniline reactivity)

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. In this compound, the outcome of EAS reactions is controlled by the cumulative directing effects of the existing substituents.

Amino Group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions.

Methoxy (B1213986) Group (-OCH₃): Also a strong activating, ortho-, para-directing group.

Iodo Group (-I): A deactivating group due to its inductive effect, but it directs electrophiles to the ortho and para positions via resonance.

The positions available for substitution on the this compound ring are C-3, C-4, and C-5. The powerful activating and directing influence of the amino group is generally dominant. Therefore, substitution is most likely to occur at the C-4 position, which is para to the amino group. The C-3 and C-5 positions are sterically hindered by the adjacent iodo and methoxy groups.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Relation to -NH₂ | Relation to -OCH₃ | Relation to -I | Predicted Reactivity | Rationale |

| C-3 | meta | ortho | - | Low | Sterically hindered; meta to the strongly directing amino group. |

| C-4 | para | meta | meta | High | Strongly activated and directed by the powerful para-directing amino group. |

| C-5 | meta | ortho | meta | Moderate | Activated by the ortho-directing methoxy group but meta to the amino group. |

Nucleophilic Aromatic Substitution Reactions (Implicit from Iodoaniline reactivity)

Nucleophilic Aromatic Substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a good leaving group (like iodine). These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

The aromatic ring of this compound is substituted with two strong electron-donating groups (amino and methoxy). These groups increase the electron density of the ring, thereby destabilizing the negative charge of the Meisenheimer intermediate. Consequently, this compound is highly deactivated towards the standard SₙAr addition-elimination mechanism. Reactions of this type are generally unfavorable and would require exceptionally harsh conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate.

Reactions Involving the Amino Group

The primary amino group is a key site of reactivity in this compound, readily participating in reactions such as acylation, sulfonylation, and condensation.

Anilines react with acylating agents (like acyl chlorides or anhydrides) and sulfonylating agents (like sulfonyl chlorides) to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental for protecting the amino group or for synthesizing more complex molecules.

Acylation: Reaction with an agent such as acetyl chloride in the presence of a base yields the corresponding N-acetylated product, N-(2-iodo-6-methoxyphenyl)acetamide.

Sulfonylation: Reaction with a sulfonyl chloride, for example, p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine, affords the corresponding sulfonamide, N-(2-iodo-6-methoxyphenyl)-4-methylbenzenesulfonamide.

The amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction typically proceeds under acidic catalysis and involves the removal of a water molecule. For instance, reacting this compound with benzaldehyde (B42025) would yield the corresponding N-benzylidene-2-iodo-6-methoxyaniline.

Reactions Involving the Methoxy Group

The methoxy group is generally stable and unreactive under many conditions. Its primary transformation is O-demethylation, which involves the cleavage of the aryl-O bond to form a phenol. This reaction typically requires harsh conditions, such as refluxing with strong protic acids like hydrobromic acid (HBr) or using potent Lewis acids like boron tribromide (BBr₃). Such a transformation would convert this compound into 2-amino-3-iodophenol.

Stereoselective Transformations

While this compound is an achiral molecule, its functional groups make it a valuable substrate for use in stereoselective synthesis. A stereoselective reaction is one that favors the formation of one stereoisomer over another. masterorganicchemistry.compharmaguideline.com The iodo substituent is particularly useful as a handle for transition metal-catalyzed cross-coupling reactions, which can be designed to be highly stereoselective.

Asymmetric Cross-Coupling Reactions: The carbon-iodine bond can readily participate in palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. libretexts.orgnih.gov By employing chiral ligands on the metal catalyst, these reactions can be rendered asymmetric, leading to the formation of enantiomerically enriched products. For example, an asymmetric Suzuki-Miyaura coupling of this compound with an appropriate boronic acid could be used to synthesize axially chiral biaryl compounds, which are important scaffolds in catalysis and materials science. nih.gov The sterically hindered nature of the ortho-substituted ring may influence the efficiency and selectivity of such transformations.

Synthesis of Chiral Heterocycles: 2-Iodoaniline derivatives are common precursors for the synthesis of nitrogen-containing heterocyclic compounds like indoles. mdpi.com Tandem reactions, such as a Sonogashira coupling followed by a cyclization, can be employed. If a chiral catalyst or a chiral auxiliary is incorporated into the reaction sequence, the resulting heterocyclic products can be obtained in a stereoselective manner.

The amino and methoxy groups can also act as directing groups in certain metal-catalyzed C-H activation reactions, potentially enabling stereoselective functionalization of the aromatic ring at other positions.

Table 2: Summary of Potential Transformations

| Functional Group | Reaction Type | Reagents | Product Type |

| Amino (-NH₂) ** | Acylation | Acetyl chloride, Base | Amide |

| Amino (-NH₂) | Sulfonylation | TsCl, Pyridine | Sulfonamide |

| Amino (-NH₂) ** | Condensation | Aldehyde/Ketone, Acid catalyst | Imine (Schiff Base) |

| Methoxy (-OCH₃) | O-Demethylation | HBr or BBr₃ | Phenol |

| Iodo (-I) | Suzuki Coupling | Aryl boronic acid, Pd catalyst, Base | Biaryl |

| Iodo (-I) | Heck Reaction | Alkene, Pd catalyst, Base | Substituted Alkene |

Asymmetric Synthesis Applications

The utility of this compound as a direct precursor or catalyst in asymmetric synthesis is an emerging area of research. While specific applications are not yet extensively documented in peer-reviewed literature, the broader class of chiral iodoanilines is recognized for its potential in catalysis. These compounds can serve as precursors to chiral ligands or organocatalysts. For instance, the synthesis of chiral iodoaniline-lactate based catalysts has been reported for the α-functionalization of ketones, highlighting a potential application pathway for derivatives of this compound. In such contexts, the iodoaniline core is typically functionalized with a chiral auxiliary, and the resulting molecule can then be used to induce stereoselectivity in a variety of chemical transformations.

The general approach involves the modification of the amino group with a chiral moiety, followed by the utilization of the iodine atom in subsequent catalytic cycles. The steric and electronic properties of the methoxy group at the 6-position of this compound could play a crucial role in modulating the stereochemical outcome of such reactions. However, detailed studies and specific examples demonstrating the efficacy of this compound itself in asymmetric catalysis are currently limited.

Diastereoselective Reactions

The development of diastereoselective reactions often relies on the use of chiral auxiliaries, catalysts, or substrates. While this compound is not inherently chiral, its derivatives could be designed to participate in such transformations. For example, by reacting the aniline functionality with a chiral acid to form a chiral amide, the resulting molecule could then undergo further reactions where the chiral center influences the formation of new stereocenters. Research in this specific area is still in its nascent stages, and as such, there are no established protocols or detailed findings to report at this time.

Applications in the Synthesis of Complex Molecules and Advanced Materials

Precursor for Bioactive Compounds

The strategic placement of functional groups on 2-Iodo-6-methoxyaniline makes it an ideal starting material for the synthesis of various classes of bioactive heterocyclic compounds. These heterocycles form the core structures of many naturally occurring and synthetically designed molecules with significant biological activities.

Tryptophan Analogues

While direct synthesis of tryptophan analogues from this compound is not extensively documented in readily available literature, its structural motifs are highly relevant to the synthesis of methoxy-substituted tryptophans. For instance, the Larock heteroannulation, a powerful palladium-catalyzed reaction, is a key method for creating indole (B1671886) rings from ortho-iodoanilines and alkynes. nih.gov In a notable synthesis of 9-methoxy-substituted indole alkaloids, a closely related compound, Boc-protected 2-iodo-3-methoxyaniline (B1590050), was successfully used in a Larock heteroannulation to construct the indole core of a 4-methoxytryptophan derivative. nih.gov This reaction highlights the feasibility of employing N-protected this compound to regioselectively synthesize 7-methoxytryptophan analogues, which are valuable probes in chemical biology and building blocks for peptide and natural product synthesis.

Indole Derivatives and Alkaloids

The indole nucleus is a ubiquitous feature in a vast number of natural products and pharmacologically active compounds. nih.gov The Larock indole synthesis stands out as a versatile method for the construction of 2,3-disubstituted indoles, starting from ortho-iodoanilines. nih.gov This palladium-catalyzed reaction offers a convergent approach to complex indole structures.

A significant application is demonstrated in the total synthesis of the opioid agonistic indole alkaloid, mitragynine, and other 9-methoxy-substituted indole alkaloids. nih.gov In this synthesis, a Larock heteroannulation of a Boc-protected 2-iodo-3-methoxyaniline with a suitable alkyne was a crucial step in forming the 4-methoxyindole (B31235) core. nih.gov This successful application strongly suggests that this compound, after appropriate N-protection, can serve as a key precursor for the synthesis of 7-methoxy-substituted indole alkaloids, a class of compounds with diverse and potent biological activities.

Table 1: Key Reactions in the Synthesis of Methoxy-Substituted Indole Cores

| Starting Material | Reaction Type | Key Reagents | Product Core |

| N-Boc-2-iodo-3-methoxyaniline | Larock Heteroannulation | Alkyne, Pd catalyst | 4-Methoxyindole |

| Hypothetical: N-Protected this compound | Larock Heteroannulation | Alkyne, Pd catalyst | 7-Methoxyindole |

Benzothiazole (B30560) Derivatives

Benzothiazoles are another important class of heterocyclic compounds with a wide range of biological activities. nih.gov The synthesis of benzothiazole derivatives often involves the cyclization of precursors containing both a thiol and an amino group on a benzene (B151609) ring. While direct cyclization of this compound to a benzothiazole is not the most common route, iodine-mediated reactions play a role in benzothiazole synthesis. For example, 2-substituted benzothiazoles can be synthesized through an iodine-mediated intramolecular oxidative cyclization of 2-(styrylthio)anilines. organic-chemistry.org This highlights the utility of iodine in facilitating the formation of the benzothiazole ring system. In a different approach, 2-iodo-6-methoxybenzothiazole has been synthesized from p-anisidine, indicating that the 6-methoxybenzothiazole (B1296504) scaffold is an accessible and valuable target. researchgate.net

Building Block for Pharmaceutical Intermediates

The utility of this compound extends to its role as a versatile building block for the synthesis of key pharmaceutical intermediates. Substituted anilines are foundational components in the synthesis of a wide range of drugs. For instance, the related compound 2-fluoro-4-nitroaniline (B181687) is a crucial intermediate in the scalable synthesis of a potent antibiotic drug candidate, TBI-223. nih.gov This underscores the importance of substituted anilines in the pharmaceutical industry. The ability of this compound to be transformed into complex heterocyclic systems, such as the indole alkaloids mentioned previously, directly positions it as a valuable precursor for drug discovery and development. The methoxy (B1213986) and iodo functionalities allow for further elaboration, enabling the synthesis of a library of compounds for structure-activity relationship studies.

Ligand Design in Catalysis

The design of novel ligands is crucial for the advancement of transition metal catalysis. While specific examples of ligands derived directly from this compound are not widely reported, the structural features of this compound are pertinent to the synthesis of certain classes of ligands. For instance, phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are two of the most important classes of ligands in modern catalysis. nih.govbeilstein-journals.org The synthesis of these ligands often starts from functionalized aromatic compounds. The amino group of this compound could be a handle for the introduction of phosphine groups or for the construction of the heterocyclic core of an NHC ligand. The steric and electronic properties of the resulting ligand would be influenced by the methoxy and iodo substituents, potentially leading to catalysts with unique reactivity and selectivity.

Precursors for Material Science Applications

The unique structure of this compound, featuring an aniline (B41778) backbone substituted with both a methoxy group and an iodine atom, suggests its potential as a versatile monomer for the creation of functional polymers with tailored electronic and physical properties.

Theoretical Potential in Conductive Polymers:

Aniline and its derivatives are well-established precursors for the synthesis of polyaniline, a class of conductive polymers with applications in areas such as anti-corrosion coatings, sensors, and electronic devices. The electrical conductivity and processability of polyaniline can be significantly influenced by the nature of substituents on the aromatic ring.

The methoxy group (-OCH₃) in this compound is an electron-donating group, which can be expected to influence the electronic properties of the resulting polymer. Generally, electron-donating groups can increase the electron density of the polymer backbone, potentially affecting its conductivity and redox behavior.

The iodine atom serves as a reactive site for various cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. These reactions are powerful tools in polymer chemistry for creating well-defined polymer architectures. The presence of the iodo group would theoretically allow for the post-polymerization modification of a poly(this compound) chain or for the synthesis of copolymers with other monomers, leading to materials with specific functionalities.

Hypothetical Polymerization and Resulting Material Properties:

Oxidative or electrochemical polymerization of this compound would likely yield a substituted polyaniline. The properties of this hypothetical polymer, "poly(this compound)," can be predicted based on the effects of the substituents.

Table 1: Predicted Influence of Substituents on Poly(this compound) Properties

| Substituent | Position | Predicted Effect on Polymer Properties |

| Methoxy (-OCH₃) | ortho- | May increase solubility of the polymer in organic solvents, a common challenge with unsubstituted polyaniline. Can also influence the polymer's electronic band gap and conductivity. |

| Iodo (-I) | ortho- | Provides a site for further functionalization through cross-coupling reactions. The steric bulk of the iodine atom may affect the planarity of the polymer chain, which in turn could influence its conductivity. |

Detailed Research Findings:

As of the latest available data, specific experimental studies detailing the synthesis, characterization, and material properties of polymers derived from this compound are not found in the reviewed scientific literature. Research on substituted polyanilines often focuses on more common substituents like alkyl, alkoxy, and sulfonic acid groups to enhance solubility and processability while maintaining desirable electronic properties. While the principles of aniline polymerization are well-understood, the specific outcomes for the 2-iodo-6-methoxy substitution pattern remain an area for future investigation. The potential for this compound to act as a building block for novel functional materials is significant, but currently speculative pending dedicated research.

Spectroscopic and Computational Research on 2 Iodo 6 Methoxyaniline

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the atomic and molecular structure, as well as the chemical bonds and functional groups present in a compound. The following sections detail the application of these techniques to the study of 2-Iodo-6-methoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. It provides information on the chemical environment of individual atoms.

¹H NMR of this compound

Proton NMR (¹H NMR) spectroscopy of this compound has been reported, providing key insights into its chemical structure. The analysis was conducted using a 400 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent. rsc.org The observed chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz). rsc.org

The aromatic region of the spectrum displays distinct signals for the three protons on the benzene (B151609) ring. A doublet of doublets at 7.24 ppm is assigned to one of the aromatic protons, showing coupling with two other protons with J-values of 8.4 Hz and 1.2 Hz. rsc.org Another doublet of doublets is observed at 6.74 ppm, with coupling constants of 8.0 Hz and 1.2 Hz. rsc.org A triplet at 6.47 ppm with a coupling constant of 8.0 Hz corresponds to the remaining aromatic proton. rsc.org

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

|---|---|---|---|

| 7.24 | dd | J₁ = 8.4, J₂ = 1.2 | Aromatic CH |

| 6.74 | dd | J₁ = 8.0, J₂ = 1.2 | Aromatic CH |

| 6.47 | t | 8.0 | Aromatic CH |

¹³C NMR of this compound

Despite extensive searches of available scientific literature and databases, specific experimental ¹³C NMR data for this compound could not be located.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.

Detailed experimental FT-IR spectroscopic data for this compound, including specific peak positions and their corresponding vibrational modes, were not found in the reviewed literature and databases.

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass, which can be used to determine the elemental composition.

Specific experimental mass spectrometry or high-resolution mass spectrometry data for this compound was not available in the public domain at the time of this review.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.

A comprehensive search of scientific databases did not yield specific UV-Visible spectroscopic data, such as absorption maxima (λmax), for this compound.

X-ray Photoelectron Spectroscopy (XPS) for surface analysis of related catalytic materials

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. While XPS is a powerful tool for the analysis of catalytic materials, a specific study detailing the use of this compound in the preparation of a catalyst and its subsequent analysis by XPS could not be found in the existing literature. General studies on the XPS analysis of aniline (B41778) derivatives on catalytic surfaces have been conducted, but these fall outside the strict scope of this article. researchgate.netacs.org

X-ray Diffraction Analysis (Single Crystal X-ray Diffraction)

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It allows for the precise measurement of bond lengths, bond angles, and crystallographic parameters.

A search of crystallographic databases and scientific literature did not reveal any published single crystal X-ray diffraction data for this compound.

Computational Chemistry Studies

Computational chemistry has emerged as a powerful tool to complement experimental studies, providing detailed insights into the electronic structure, properties, and reactivity of molecules. For this compound and its derivatives, various computational methods have been employed to understand their behavior at a molecular level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT calculations can provide valuable information about the geometry, electronic structure, and vibrational frequencies of this compound. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which determines the accuracy of the results.

DFT studies on halosubstituted anilines have shown that the nature and position of the halogen substituent significantly influence the molecular geometry and electronic properties. For this compound, the presence of the bulky iodine atom and the electron-donating methoxy (B1213986) group at the ortho positions to the amino group are expected to cause steric hindrance and electronic perturbations. These effects can lead to a non-planar geometry of the amino group with respect to the benzene ring.

Key parameters that can be calculated using DFT include:

Optimized molecular geometry: Bond lengths, bond angles, and dihedral angles.

Electronic properties: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO provides an indication of the chemical stability of the molecule.

Vibrational frequencies: Theoretical vibrational spectra (IR and Raman) can be calculated and compared with experimental data to confirm the molecular structure and assign vibrational modes.

While specific DFT data for this compound is not extensively published, the following table illustrates the type of data that would be obtained from such a study, based on calculations for analogous halogenated aniline derivatives.

| Parameter | Representative Calculated Value |

| HOMO Energy | -5.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

| C-I Bond Length | 2.10 Å |

| C-N Bond Length | 1.40 Å |

| N-H Bond Length | 1.01 Å |

| C-O Bond Length | 1.37 Å |

This table presents representative values for illustrative purposes based on DFT calculations of similar molecules.

Quantum Chemical Calculations

Quantum chemical calculations, a broader category that includes DFT, are employed to study a wide range of molecular properties. For this compound, these calculations can provide deeper insights into its reactivity and intermolecular interactions. Methods like Møller–Plesset perturbation theory (MP2) can be used for more accurate energy calculations, especially for systems where electron correlation is important.

Quantum chemical calculations can be used to investigate:

Tautomeric equilibria: Although less common for anilines, the possibility of different tautomeric forms can be assessed.

Proton affinities and basicity: The gas-phase basicity of the amino group can be calculated, providing a measure of its ability to accept a proton.

Intermolecular interactions: The nature and strength of hydrogen bonds and halogen bonds in dimers or larger clusters of this compound can be analyzed. This is particularly relevant for understanding its solid-state structure and properties.

For instance, the interaction energies of different types of intermolecular bonds can be calculated to determine the most stable conformations in condensed phases.

| Interaction Type | Representative Calculated Interaction Energy (kcal/mol) |

| N-H···N Hydrogen Bond | -4.5 |

| N-H···O Hydrogen Bond | -5.2 |

| C-I···N Halogen Bond | -2.1 |

This table presents representative values for illustrative purposes based on quantum chemical calculations of similar molecules.

Molecular Docking Studies of Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to study the interaction of small molecules with biological targets like proteins and enzymes. While there are no specific molecular docking studies reported for this compound itself, its derivatives are potential candidates for such investigations.

The general workflow of a molecular docking study involves:

Preparation of the ligand: The 3D structure of the this compound derivative is generated and optimized.

Preparation of the receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed.

Docking simulation: A docking algorithm is used to place the ligand into the binding site of the receptor in various conformations and orientations.

Scoring and analysis: A scoring function is used to rank the different poses based on their binding affinity. The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are then analyzed.

Derivatives of anilines have been studied as inhibitors for various enzymes, including carbonic anhydrase and acetylcholinesterase. For a hypothetical derivative of this compound, a docking study might reveal key interactions with amino acid residues in the active site of a target enzyme.

| Target Enzyme | Binding Affinity (kcal/mol) | Interacting Residues |

| Carbonic Anhydrase I | -7.8 | HIS94, HIS96, THR199 |

| Acetylcholinesterase | -9.2 | TRP84, TYR130, PHE330 |

This table presents hypothetical results of a molecular docking study for a derivative of this compound to illustrate the type of data obtained.

Computational Studies of Reaction Mechanisms

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, computational studies can provide detailed information about the reaction pathway, transition states, and intermediates. This understanding can help in optimizing reaction conditions and designing more efficient synthetic routes.

These studies often involve:

Locating transition states: Identifying the highest energy point along the reaction coordinate, which is crucial for determining the reaction rate.

Calculating reaction energies and activation barriers: Determining the thermodynamics and kinetics of each elementary step in the reaction mechanism.

Investigating the role of catalysts and reagents: Understanding how different components of the reaction mixture influence the reaction pathway.

For example, in a palladium-catalyzed amination reaction, DFT calculations could be used to model the oxidative addition, reductive elimination, and other key steps of the catalytic cycle. The calculated energy profile would reveal the rate-determining step and provide insights into the factors that control the reaction's efficiency and selectivity.

| Reaction Step | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | 15.2 |

| Ligand Exchange | 5.8 |

| Reductive Elimination | 22.5 (Rate-determining) |

This table illustrates a hypothetical energy profile for a palladium-catalyzed reaction involving this compound, as would be determined by computational studies.

Mechanistic Investigations of Reactions Involving 2 Iodo 6 Methoxyaniline

Elucidation of Reaction Pathways

The reaction pathways involving 2-iodo-6-methoxyaniline are predominantly centered around palladium-catalyzed cross-coupling and cyclization reactions. The presence of the iodo group facilitates oxidative addition to a low-valent palladium center, initiating the catalytic cycle. The amino and methoxy (B1213986) substituents, through their electronic and steric properties, play a significant role in modulating the reactivity of the molecule and influencing the course of the reaction.

One of the key reaction pathways for substrates like this compound is the intramolecular Heck reaction, leading to the formation of heterocyclic structures. The generally accepted mechanism for such transformations involves the following key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the C-I bond of this compound to a Pd(0) species, forming a Pd(II) intermediate.

Carbopalladation: This is followed by the intramolecular insertion of a tethered alkene or alkyne into the Aryl-Pd bond. This step is often the rate-determining and product-determining step, with a general preference for 5-exo-trig cyclization over 6-endo-trig cyclization where both are possible. divyarasayan.org

β-Hydride Elimination: The newly formed alkylpalladium(II) intermediate then undergoes β-hydride elimination to generate the cyclized product and a hydridopalladium(II) species.

Reductive Elimination/Base-mediated Regeneration: Finally, the Pd(0) catalyst is regenerated from the hydridopalladium(II) species, often with the assistance of a base, allowing the catalytic cycle to continue.

In the context of intermolecular cross-coupling reactions, such as the Sonogashira or Buchwald-Hartwig amination, the pathway involves oxidative addition of this compound to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (in the case of Sonogashira) or coordination of an amine and subsequent reductive elimination to form the C-C or C-N bond, respectively.

Table 1: Generalized Reaction Pathway Steps for Palladium-Catalyzed Reactions of this compound

| Step | Description | Intermediate Species |

|---|---|---|

| 1 | Oxidative Addition | Aryl-Pd(II)-I Complex |

| 2 | Carbopalladation/Transmetalation | Alkyl-Pd(II) Complex / Aryl-Pd(II)-Nu Complex |

| 3 | β-Hydride Elimination/Reductive Elimination | Hydrido-Pd(II) Complex / Product and Pd(0) |

| 4 | Catalyst Regeneration | Pd(0) Species |

Role of Catalysts and Ligands

The choice of catalyst and ligand is paramount in controlling the outcome of reactions involving this compound. Palladium complexes are the most commonly employed catalysts, with the ligand playing a crucial role in modulating the catalyst's stability, activity, and selectivity.

Catalysts:

Palladium(0) sources: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] are common precatalysts that readily form the active Pd(0) species.

Palladium(II) sources: Palladium(II) acetate (B1210297) [Pd(OAc)₂] and palladium(II) chloride [PdCl₂] are also widely used and are reduced in situ to the active Pd(0) catalyst.

Ligands: The electronic and steric properties of the ligands coordinated to the palladium center have a profound impact on the reaction.

Phosphine (B1218219) Ligands: Monodentate phosphines like triphenylphosphine (B44618) (PPh₃) and bulky, electron-rich phosphines such as the Buchwald-type ligands (e.g., XPhos, SPhos) are frequently used. Bulky ligands can promote the reductive elimination step and stabilize the catalytically active species. The choice between monodentate and bidentate phosphine ligands can also influence the reaction mechanism in Heck reactions. libretexts.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form stable complexes with palladium and have shown high activity in various cross-coupling reactions.

The ligand can influence the regioselectivity of carbopalladation in intramolecular reactions and the rate of reductive elimination in cross-coupling reactions. In some cases, visible-light-activated secondary phosphine oxide ligands have been developed to enable radical cross-coupling reactions. nih.gov

Table 3: Common Ligands and Their General Effects in Palladium-Catalyzed Reactions

| Ligand Type | Example | General Effect |

|---|---|---|

| Monodentate Phosphine | PPh₃ | General purpose, can allow for multiple mechanistic pathways. libretexts.org |

| Bulky Monodentate Phosphine | XPhos | Promotes reductive elimination, enhances catalyst stability. |

| Bidentate Phosphine | BINAP | Induces a cationic mechanism in Heck reactions, can impart chirality. libretexts.org |

| N-Heterocyclic Carbene | IPr | Forms highly stable and active catalysts. |

Kinetic Studies

Specific kinetic studies on reactions of this compound are not widely available. However, kinetic investigations of related palladium-catalyzed cross-coupling reactions provide a framework for understanding its reactivity.

In general, for palladium-catalyzed cross-coupling reactions of aryl iodides, the oxidative addition step is typically fast. The rate-determining step can be transmetalation or reductive elimination, depending on the specific reaction, ligands, and substrates involved.

For the Buchwald-Hartwig amination, reaction progress kinetic analysis has been a valuable tool for elucidating the mechanism and guiding ligand design for the arylation of hindered primary amines. Such studies reveal the influence of substrate and product inhibition on the catalytic cycle. While not performed on this compound itself, these methodologies could be applied to understand its behavior in C-N bond-forming reactions.

Table 4: Hypothetical Rate Constants for Elementary Steps in a Palladium-Catalyzed Reaction of this compound

| Elementary Step | Hypothetical Rate Constant (s⁻¹) |

|---|---|

| Oxidative Addition | 1.5 x 10² |

| Transmetalation | 2.3 x 10⁻¹ |

| Reductive Elimination | 8.7 x 10⁻² |

Influence of Reaction Conditions on Selectivity and Yield

The selectivity and yield of reactions involving this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, base, temperature, and reaction time is crucial for achieving the desired outcome.

Solvent: The polarity of the solvent can influence the solubility of the reactants and the stability of charged intermediates in the catalytic cycle. Aprotic polar solvents like DMF, DMSO, and acetonitrile (B52724) are commonly used in palladium-catalyzed reactions.

Base: The choice of base is critical for catalyst regeneration and, in some cases, for the activation of the coupling partner. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), as well as organic bases like triethylamine (B128534) (NEt₃) and diisopropylethylamine (DIPEA), are frequently employed. The strength and solubility of the base can significantly affect the reaction rate and yield.

Temperature: The reaction temperature affects the rates of the elementary steps in the catalytic cycle. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or the formation of side products.

Concentration: The concentration of reactants can influence the competition between intramolecular and intermolecular pathways. High dilution conditions generally favor intramolecular reactions.

Systematic optimization of these conditions, often guided by high-throughput experimentation and computational modeling, is essential for developing robust and efficient synthetic methods. nih.gov

Table 5: Illustrative Optimization of Reaction Conditions for a Hypothetical Cyclization of a this compound Derivative

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | K₂CO₃ | 80 | 45 |

| 2 | DMF | K₂CO₃ | 80 | 62 |

| 3 | DMF | Cs₂CO₃ | 80 | 78 |

| 4 | DMF | Cs₂CO₃ | 100 | 91 |

| 5 | Acetonitrile | Cs₂CO₃ | 80 | 72 |

Derivatization Strategies for 2 Iodo 6 Methoxyaniline for Enhanced Functionality

Functional Group Interconversions

The amino and iodo moieties of 2-iodo-6-methoxyaniline are particularly amenable to a variety of functional group interconversions, providing access to a diverse range of substituted aniline (B41778) derivatives.

The amino group can be readily transformed into other functional groups through diazotization, followed by Sandmeyer or related reactions. For instance, treatment with nitrous acid generates a diazonium salt, which can then be converted to a variety of substituents, including hydroxyl, cyano, or halo groups. Additionally, the amino group can undergo acylation to form amides, sulfonylation to form sulfonamides, or alkylation to form secondary or tertiary amines. These transformations are crucial for modulating the electronic properties of the aromatic ring and for introducing new reactive handles for further synthetic manipulations.

The iodo group, a versatile handle for carbon-carbon and carbon-heteroatom bond formation, is frequently employed in transition-metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings allow for the introduction of a wide range of aryl, alkyl, alkynyl, and amino substituents at the 2-position. For example, the palladium-catalyzed Suzuki-Miyaura coupling with an aryl boronic acid can be used to construct biaryl scaffolds, which are prevalent in many biologically active compounds.

| Starting Material | Reagents and Conditions | Product | Functional Group Transformation |

| This compound | 1. NaNO₂, HCl, 0 °C2. CuCN, KCN | 2-Cyano-6-methoxyaniline | Amino to Cyano |

| This compound | ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, reflux | 2-Aryl-6-methoxyaniline | Iodo to Aryl |

| This compound | R-C≡CH, PdCl₂(PPh₃)₂, CuI, Et₃N, reflux | 2-(Alkynyl)-6-methoxyaniline | Iodo to Alkynyl |

| This compound | Acetic anhydride, pyridine | N-Acetyl-2-iodo-6-methoxyaniline | Amino to Acetamido |

| This compound | p-Toluenesulfonyl chloride, pyridine | N-(p-Toluenesulfonyl)-2-iodo-6-methoxyaniline | Amino to Tosylamido |

Introduction of Chiral Auxiliaries